

A comparative review of international regulatory limits for Diethylene Glycol

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A Comparative Review of International Regulatory Limits for **Diethylene Glycol**

Diethylene glycol (DEG) and the related compound ethylene glycol (EG) are toxic contaminants that have been responsible for numerous poisoning incidents worldwide, often when present in high-risk pharmaceutical excipients such as glycerin, propylene glycol, and sorbitol solution.[1][2][3] These incidents have prompted major international regulatory bodies and pharmacopoeias to establish stringent limits and testing requirements to safeguard public health.[4][5] This guide provides a comparative overview of these international limits, details the standard analytical methodologies for detection, and outlines a typical quality control workflow.

Data Presentation: International Regulatory Limits for DEG

The regulatory landscape for DEG is largely harmonized among the major pharmacopoeias, with a consensus on the maximum allowable limit in high-risk components.



Regulatory Body/Region	Publication/Guidan ce	High-Risk Components Cited	Limit for Diethylene Glycol (DEG)
U.S. Food and Drug Administration (FDA)	FDA Guidance for Industry (May 2023)	Glycerin, Propylene Glycol, Maltitol Solution, Hydrogenated Starch Hydrolysate, Sorbitol Solution, Polyethylene Glycol (PEG), Polysorbates, etc.[4] [6]	NMT 0.10%[1][2]
United States Pharmacopeia (USP)	USP-NF Monographs (e.g., Glycerin, Propylene Glycol), General Chapter <469>[2]	Glycerin, Propylene Glycol, Ethoxylated Substances (e.g., PEGs, Polysorbates) [7][8]	NMT 0.10%[2][5]
European Pharmacopoeia (Ph. Eur.)	Ph. Eur. Monographs (e.g., Glycerol)	Glycerol (Glycerin), Propylene Glycol[5][9]	≤ 0.1%[5][10]
World Health Organization (WHO)	Medical Product Alerts & Guidelines	Oral liquid drug products, particularly those containing glycerin or propylene glycol.[3]	Recommends adherence to pharmacopoeial standards (e.g., 0.10%).[11]
International Council for Harmonisation (ICH)	ICH Q3C (Residual Solvents)	While not specifically listing DEG as a residual solvent, ICH guidelines emphasize controlling impurities to toxicologically acceptable levels.[12] [13][14]	General principles of impurity control apply; specific limits are deferred to pharmacopoeias.

NMT: Not More Than



Experimental Protocols

The most widely mandated and utilized method for the quantification of DEG and EG in pharmaceutical components is Gas Chromatography (GC) with Flame Ionization Detection (FID).[5][15] The United States Pharmacopeia (USP) provides a validated method in its general chapter <469> and in specific monographs.

Key Experiment: Gas Chromatography (GC-FID) for DEG/EG Determination

Objective: To separate, detect, and quantify ethylene glycol (EG) and **diethylene glycol** (DEG) in high-risk excipients.

Methodology (Based on USP <469> and FDA methods):[16]

- Standard and Sample Preparation:
 - Internal Standard (IS) Solution: An internal standard, such as 2,2,2-trichloroethanol or 1,3-propanediol, is prepared in a suitable solvent like methanol or acetone.[17][18]
 - Standard Solution: A reference standard is prepared containing known concentrations of USP Ethylene Glycol RS, USP **Diethylene Glycol** RS, and the internal standard in the chosen solvent.[15]
 - Sample Solution: The material under test (e.g., glycerin) is accurately weighed and dissolved in the solvent containing a precise amount of the internal standard.[17]
- Chromatographic System:
 - Instrument: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).[19]
 - Column: A capillary column suitable for separating glycols, such as a DB-WAX or equivalent phase (e.g., 30-m x 0.25-mm I.D. x 0.25-μm film).[16]
 - Carrier Gas: Helium is typically used as the carrier gas.
 - Oven Temperature Program: A temperature gradient is employed to ensure separation of the analytes from the solvent and other components. A typical program might start at



100°C, hold for a minute, and then ramp up to 250°C.[18][20]

 Injector and Detector Temperatures: The injection port is typically set to 270°C and the detector to 290°C.

Analysis:

- \circ Equal volumes (e.g., 1.0 μ L) of the Standard Solution and Sample Solution are injected into the chromatograph.
- The resulting chromatograms are recorded, and the peak responses for EG, DEG, and the internal standard are measured.
- Calculation and Acceptance Criteria:
 - The ratio of the peak responses of DEG to the internal standard is calculated for both the sample and the standard solutions.
 - The percentage of DEG in the sample is determined by comparing the peak ratio of the sample to that of the standard.
 - The result must not exceed the pharmacopoeial limit, which is typically 0.10%.[2]

System Suitability: Before analysis, the chromatographic system is tested to ensure it is performing adequately. This includes checks for resolution (the degree of separation between peaks) and repeatability (precision of multiple injections of the standard solution).

Mandatory Visualization

The following diagrams illustrate the quality control workflow for ensuring compliance with international DEG limits.



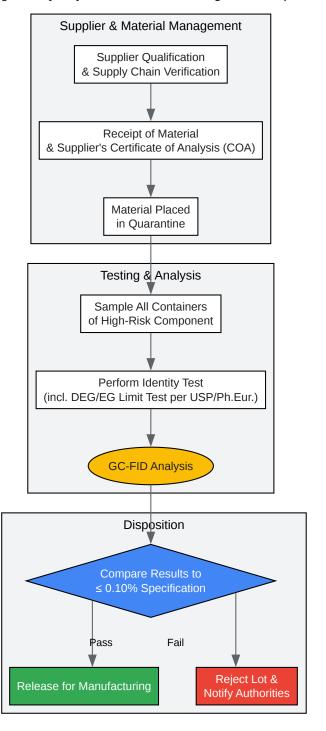


Figure 1. Quality Control Workflow for High-Risk Excipients

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